molecular formula C8H10N2O3 B12936302 2-(4-Amino-3-nitrophenyl)ethanol

2-(4-Amino-3-nitrophenyl)ethanol

Cat. No.: B12936302
M. Wt: 182.18 g/mol
InChI Key: PGWCQWNKURSDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-3-nitrophenyl)ethanol is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with an ethanol group (-CH2CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-nitrophenyl)ethanol typically involves the nitration of 4-aminophenol followed by reduction and subsequent reaction with ethylene oxide. The nitration process introduces the nitro group to the benzene ring, while the reduction step converts the nitro group to an amino group. The final step involves the reaction with ethylene oxide to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and sulfonic acids.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-(4-Amino-3-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-nitrophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)ethanol: Similar structure but lacks the amino group.

    4-Amino-3-nitrophenol: Similar structure but lacks the ethanol group.

    2-Amino-4-nitrophenol: Similar structure but with different positioning of functional groups.

Uniqueness

2-(4-Amino-3-nitrophenyl)ethanol is unique due to the presence of both amino and nitro groups on the benzene ring along with an ethanol group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(4-amino-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4,9H2

InChI Key

PGWCQWNKURSDSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.